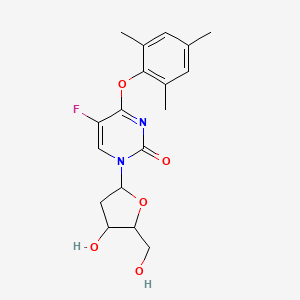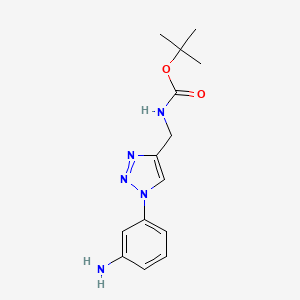
trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid: is a compound that features a unique combination of a cyclohexane ring and an azetidine moiety The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the cyclohexane carboxylic acid moiety. One common method includes the [2+2] cycloaddition reaction to form the azetidine ring. This reaction can be catalyzed by various metal catalysts under controlled conditions . The cyclohexane carboxylic acid moiety can be introduced through standard organic synthesis techniques involving the functionalization of cyclohexane derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the cyclohexane ring or the azetidine moiety.
Substitution: The azetidine ring can participate in substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various reduced derivatives of the cyclohexane ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. Its structural similarity to certain natural products makes it a valuable tool for probing biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The azetidine ring is a common motif in drug design due to its ability to interact with biological targets in unique ways.
Industry: In the industrial sector, this compound can be used in the development of new materials and polymers. Its reactivity and structural properties make it suitable for various applications, including the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through the azetidine ring. The ring strain and nitrogen atom in the azetidine moiety allow for unique interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-carboxylic acid: Another azetidine-containing compound with different functional groups.
Cyclohexane-1-carboxylic acid: Lacks the azetidine ring but shares the cyclohexane carboxylic acid moiety.
trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid: Contains a substituted cyclohexane ring but no azetidine moiety.
Uniqueness: The uniqueness of trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid lies in the combination of the azetidine ring and the cyclohexane carboxylic acid moiety
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
4-(azetidine-1-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChI-Schlüssel |
BSPOHMGSQGKMNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=O)C2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)
![4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid](/img/structure/B12071142.png)

![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)




